molecular formula C26H20ClNO4 B2390556 6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one CAS No. 1564281-07-7

6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one

Cat. No.: B2390556
CAS No.: 1564281-07-7
M. Wt: 445.9
InChI Key: PINYIYIVHZGXKA-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-chloroquinoline-3-carbaldehyde with 2,3-dimethoxybenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the final quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-chloro-3-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClNO4/c1-31-22-10-6-9-17(25(22)32-2)11-14-21(29)24-23(16-7-4-3-5-8-16)19-15-18(27)12-13-20(19)28-26(24)30/h3-15H,1-2H3,(H,28,30)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINYIYIVHZGXKA-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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